![molecular formula C9H13NO2S B6597810 N,N,2-trimethylbenzene-1-sulfonamide CAS No. 67448-06-0](/img/structure/B6597810.png)
N,N,2-trimethylbenzene-1-sulfonamide
Overview
Description
N,N,2-trimethylbenzene-1-sulfonamide, also known as TMS, is a sulfonamide compound with a wide range of applications in the scientific research field. It is a colorless, odorless, and tasteless solid that is highly soluble in water, making it an ideal choice for laboratory experiments. TMS has been used in a variety of contexts, including as a reagent in organic synthesis, a component in analytical chemistry, and a substrate in biochemistry and physiology.
Scientific Research Applications
N,N,2-trimethylbenzene-1-sulfonamide has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a component in analytical chemistry, and as a substrate in biochemistry and physiology. In organic synthesis, N,N,2-trimethylbenzene-1-sulfonamide is used as a protecting group for alcohols and amines, allowing them to be used in reactions without being modified. In analytical chemistry, N,N,2-trimethylbenzene-1-sulfonamide is used as an internal standard, allowing scientists to accurately measure the concentration of a compound in a sample. In biochemistry and physiology, N,N,2-trimethylbenzene-1-sulfonamide is used as a substrate to study enzyme kinetics and the effects of drugs and hormones on biochemical pathways.
Mechanism of Action
N,N,2-trimethylbenzene-1-sulfonamide is a sulfonamide compound, meaning it contains a sulfonamide group (–SO2NH2). This group is known to act as an inhibitor of several enzymes, including dihydropteroate synthase (DHPS), an enzyme involved in the biosynthesis of folic acid. By inhibiting DHPS, N,N,2-trimethylbenzene-1-sulfonamide is able to interfere with the production of folic acid, which is essential for the growth of many bacteria and fungi. This mechanism of action is the basis for the use of N,N,2-trimethylbenzene-1-sulfonamide as an antimicrobial agent.
Biochemical and Physiological Effects
N,N,2-trimethylbenzene-1-sulfonamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N,N,2-trimethylbenzene-1-sulfonamide is able to inhibit the growth of several bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Aspergillus niger. In addition, N,N,2-trimethylbenzene-1-sulfonamide is known to inhibit the production of folic acid, which is essential for the growth of many bacteria and fungi. N,N,2-trimethylbenzene-1-sulfonamide has also been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer effects in some cell lines.
Advantages and Limitations for Lab Experiments
N,N,2-trimethylbenzene-1-sulfonamide has several advantages for lab experiments. It is a colorless, odorless, and tasteless solid that is highly soluble in water, making it easy to work with in the laboratory. In addition, N,N,2-trimethylbenzene-1-sulfonamide is relatively inexpensive and widely available, making it a cost-effective choice for laboratory experiments. However, N,N,2-trimethylbenzene-1-sulfonamide does have some limitations. It is known to be toxic to some cell lines, and it can interfere with the activity of some enzymes, making it difficult to work with in some contexts.
Future Directions
There are a number of potential future directions for research on N,N,2-trimethylbenzene-1-sulfonamide. One potential direction is to explore the use of N,N,2-trimethylbenzene-1-sulfonamide as an antimicrobial agent. Further research could be conducted to investigate its efficacy against a wider range of bacteria and fungi, as well as its potential to be used as an alternative to traditional antibiotics. Additionally, further research could be conducted to explore the potential therapeutic effects of N,N,2-trimethylbenzene-1-sulfonamide, such as its anti-inflammatory, analgesic, and anti-cancer effects. Finally, research could be conducted to investigate the potential for N,N,2-trimethylbenzene-1-sulfonamide to be used in organic synthesis as a protecting group for alcohols and amines.
Synthesis Methods
N,N,2-trimethylbenzene-1-sulfonamide is typically synthesized by the reaction of 2-methylbenzene-1-sulfonyl chloride (MSCl) with a base, such as sodium hydroxide (NaOH). The reaction is typically conducted in an aqueous solution at room temperature, and yields N,N,2-trimethylbenzene-1-sulfonamide and sodium chloride (NaCl) as products. The reaction is shown below:
MSCl + NaOH → N,N,2-trimethylbenzene-1-sulfonamide + NaCl
properties
IUPAC Name |
N,N,2-trimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-6-4-5-7-9(8)13(11,12)10(2)3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJZFKODGSWBBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10986720 | |
Record name | N,N,2-Trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10986720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n,n,2-Trimethylbenzenesulfonamide | |
CAS RN |
67448-06-0 | |
Record name | NSC154644 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,2-Trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10986720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,2-trimethylbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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